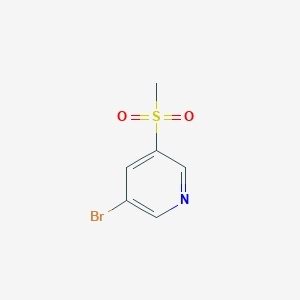
3-Bromo-5-(methylsulfonyl)pyridine
Cat. No. B1292026
Key on ui cas rn:
445491-71-4
M. Wt: 236.09 g/mol
InChI Key: CNAIMMQZMLBREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07312334B2
Procedure details


To 3,5-dibromopyridine (2.96 g, 12.5 mmol) in diethyl ether (70 ml) at −78° C. was added n-butyllithium 1.6M in hexanes (8.6 ml, 13.7 mmol) and the resulting mixture was stirred in the cold for 3 hours. Dimethyl disulfide (1.12 ml, 12.5 mmol) was added and the mixture was warmed to room temperature, then partitioned between ether and water. To the crude product from evaporation of the organic phase was added tetrahydrofuran (80 ml), methanol (20 ml), oxone (17 g) and enough saturated aqueous sodium bicarbonate to afford a slightly basic medium. After stirring for 4 hours at room temperature, an excess of 1M aqueous sodium metabisulfite was added, the organic solvents were evaporated, and the residue was partitioned between ethyl acetate and water. The crude product from the organic phase was stirred in a small volume of ethyl acetate and filtered to afford the 3-Bromo-5-methylsulfonylpyridine compound as a solid.


[Compound]
Name
hexanes
Quantity
8.6 mL
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6](Br)[CH:7]=1.C([Li])CCC.[CH3:14]SSC.[S:18](S([O-])=O)([O-:21])(=O)=[O:19].[Na+].[Na+]>C(OCC)C>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([S:18]([CH3:14])(=[O:21])=[O:19])[CH:7]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.96 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C1)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
8.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
1.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
CSSC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred in the cold for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ether and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the crude product from evaporation of the organic phase
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added tetrahydrofuran (80 ml), methanol (20 ml), oxone (17 g) and enough saturated aqueous sodium bicarbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a slightly basic medium
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 4 hours at room temperature
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solvents were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate and water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The crude product from the organic phase was stirred in a small volume of ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NC=C(C1)S(=O)(=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
